Z-Phe-Arg-Amc HCl

Descripción general

Descripción

Z-Phe-Arg-Amc HCl, also known as Z-Phe-Arg 7-amido-4-methylcoumarin, is a peptidomimetic substrate for various enzymes such as papain and cathepsin K . It is also a fluorogenic synthetic peptide for the enzymes cathepsins L and B .

Molecular Structure Analysis

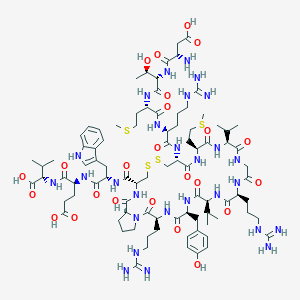

The empirical formula for this compound is C33H36N6O6 · HCl . Its molecular weight is 649.14 . The InChI string representation of its structure is1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36) . Chemical Reactions Analysis

This compound is a substrate for various enzymes. Proteolytic lysis by proteases leads to the liberation of AMC, resulting in increased fluorescence in the enzymatic reaction .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution at a concentration of 20 mg/mL .Aplicaciones Científicas De Investigación

Enzyme Inactivation Studies : Z-Phe-PheCHN2 and Z-Phe-AlaCHN2, related to Z-Phe-Arg-Amc HCl, are used in rapid inactivation of cathepsin L from rat liver lysosomes (Kirschke & Shaw, 1981).

Parasitology Research : this compound is used to study cysteine proteinase activity in parasites, like the zoonotic hookworm Ancylostoma caninum (Dowd et al., 1994).

Photocatalysis Research : The compound is used in photocatalytic hydrogen evolution (PHE) studies, such as in the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution (Gao et al., 2019).

Protease Activity Analysis : this compound is used in quantitative techniques for determining proteases, their substrate specificities, and pH optima in crude enzyme extracts (Budič et al., 2009).

Study of Human Tissue Kallikrein : This compound is used as a substrate to study the enzymatic hydrolysis by human tissue and plasma kallikreins (Pozdnev et al., 1991).

Drug Delivery Systems : this compound-related compounds are investigated in the construction of drug carriers integrating diagnosis and treatment, for instance, in Zr-MOFs for pH/GSH dual-responsive drug delivery (Lin et al., 2020).

Green Technologies in Food Industry : The compound is part of a study to establish a synthetic route for producing high-solubility, low-toxicity compounds for the food industry, like the bitter-taste dipeptide Ala-Phe (Ungaro et al., 2015).

Characterization of Parasitic Enzymes : It helps in identifying and characterizing serine proteases and inhibitors in parasites, like Anisakis simplex (Morris & Sakanari, 1994).

Peptide Synthesis Research : this compound is used in studies for the enzymatic synthesis of peptides, like the tripeptide Z-Phe-Arg-SerNH2 (Ruth et al., 2006).

Thrombin Activity Monitoring : It's used in methods like the Thrombogram for monitoring thrombin activity in clotting plasma (Hemker et al., 2000).

Assessment in Cancer Research : This compound is also applied in assessing enzyme activities in tumor tissues and potential as a tumor marker, like in breast cancer research (Dengler et al., 1991).

Mecanismo De Acción

Target of Action

Z-Phe-Arg-Amc Hydrochloride primarily targets plasma and glandular kallikreins . Kallikreins are a subgroup of serine proteases, enzymes capable of cleaving peptide bonds in proteins. In addition to kallikreins, this compound also serves as a substrate for cathepsin B, cathepsin L, and papain .

Mode of Action

The compound acts as a fluorogenic substrate for its target enzymes . When cleaved by these enzymes, it releases 7-amido-4-methylcoumarin (AMC) . The liberation of AMC results in increased fluorescence, which can be measured to determine the activity of the enzymes .

Pharmacokinetics

Result of Action

The cleavage of Z-Phe-Arg-Amc Hydrochloride by its target enzymes leads to the release of AMC, resulting in increased fluorescence . This can be used to measure the activity of the enzymes, providing a useful tool for studying their roles in various biological processes .

Action Environment

The action of Z-Phe-Arg-Amc Hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and, therefore, the rate at which the compound is cleaved. Furthermore, the compound’s stability may be affected by factors such as light and moisture . It should be stored at -20°C and protected from moisture .

Direcciones Futuras

Z-Phe-Arg-Amc HCl is used as a substrate for various enzymes, including cathepsins, kallikrein, and plasmin . It has been used in research to study the activity of these enzymes, and it is likely to continue to be used in this capacity in the future .

Relevant Papers One relevant paper is titled "Identification and characteristics of a cathepsin L-like cysteine protease from Clonorchis sinensis" . Another paper is titled "Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation" . These papers provide valuable insights into the use of this compound in research.

Análisis Bioquímico

Biochemical Properties

Z-Phe-Arg-Amc Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes like papain, cathepsin K, cathepsins L, and B . The nature of these interactions involves the proteolytic lysis of Z-Phe-Arg-Amc Hydrochloride by these proteases, leading to the liberation of AMC (7-amino-4-methylcoumarin), which results in increased fluorescence in the enzymatic reaction .

Cellular Effects

The effects of Z-Phe-Arg-Amc Hydrochloride on cells and cellular processes are primarily related to its interactions with various enzymes. It influences cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Phe-Arg-Amc Hydrochloride exerts its effects at the molecular level through its interactions with biomolecules. It serves as a substrate for various enzymes, leading to its proteolytic lysis and the release of AMC . This process can influence enzyme activity, potentially leading to changes in gene expression.

Metabolic Pathways

Z-Phe-Arg-Amc Hydrochloride is involved in metabolic pathways through its role as a substrate for various enzymes. It can interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H/t26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIWJKWURGALDP-WMXJXTQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37ClN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.